3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:
- A pyrazole core substituted at position 3 with a 4-ethylphenyl group, contributing hydrophobic and steric bulk.
- A carbohydrazide moiety at position 5, forming an (E)-configured imine bond with a 2-hydroxyphenyl substituent, enabling hydrogen bonding and π-π interactions .
- Molecular formula C₁₉H₁₈N₄O₂, molecular weight 358.38 g/mol, and a predicted density of 1.21 g/cm³ .
The (E)-configuration of the imine bond is critical for molecular geometry and intermolecular interactions, often confirmed via X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-2-13-7-9-14(10-8-13)16-11-17(22-21-16)19(25)23-20-12-15-5-3-4-6-18(15)24/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
InChI Key |
QBVPRHTZUQRWJQ-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dicarbonyl Precursors
The pyrazole ring is constructed via cyclocondensation of hydrazine hydrate with 1,3-dicarbonyl compounds. For the target compound, ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate serves as the intermediate. A representative procedure involves:
-
Reactants : Ethyl 4-ethylbenzoylacetate (1.3 mmol) and hydrazine hydrate (1.0 mmol) in ethanol.
-
Conditions : Reflux at 80°C for 5–6 hours under nitrogen atmosphere.
-
Mechanism : Nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring.
Key Data :
Hydrazinolysis to Form Pyrazole-5-Carbohydrazide
Ester-to-Hydrazide Conversion
The ethyl ester intermediate undergoes hydrazinolysis to yield 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide:
-
Reactants : Ethyl pyrazole-5-carboxylate (1.0 mmol) and hydrazine hydrate (3.0 mmol) in ethanol.
-
Mechanism : Nucleophilic substitution at the ester carbonyl, displacing ethoxide with hydrazine.
Key Data :
Schiff Base Condensation with 2-Hydroxybenzaldehyde
Formation of the Methylidene Linkage
The carbohydrazide reacts with 2-hydroxybenzaldehyde to form the Schiff base:
-
Reactants : Pyrazole-5-carbohydrazide (1.0 mmol), 2-hydroxybenzaldehyde (1.2 mmol), and p-toluenesulfonic acid (10 mol%) in methanol.
-
Mechanism : Acid-catalyzed nucleophilic addition of the hydrazide’s amino group to the aldehyde, followed by dehydration.
Key Data :
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Industrial-Scale Considerations
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Continuous Flow Reactors : Enhance mixing and heat transfer, improving yield to 80%.
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Green Chemistry : Ethanol-water mixtures reduce environmental impact without compromising efficiency.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation of hydrazides with aldehydes or ketones, often employing methods that yield high purity and efficiency.
Antioxidant Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. For instance, derivatives of 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have been evaluated for their ability to scavenge free radicals. Studies using the DPPH assay demonstrated that these compounds can effectively reduce oxidative stress markers, potentially offering protective effects against oxidative damage in biological systems .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays have shown that 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have shown effectiveness against colorectal cancer cells, highlighting their potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Recent studies have indicated that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The presence of hydroxyl groups enhances their interaction with microbial cell walls, leading to increased efficacy against pathogens .
Case Studies and Research Findings
Molecular Mechanisms
The biological activities of 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide are attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound likely reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes and scavenging free radicals directly.
- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Antimicrobial Mechanism : Interaction with bacterial cell membranes may disrupt integrity and function, leading to cell death.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features, substituents, and properties of the target compound with analogous pyrazole-carbohydrazides:
Substituent Effects on Properties
- However, nitro groups may reduce metabolic stability.
- Electron-Donating Groups (EDGs):
- Hydroxyl Groups:
Computational and Spectroscopic Studies
- Molecular Docking: Analogous compounds (e.g., ) show preferential binding to cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) active sites, driven by H-bonding and hydrophobic interactions .
- DFT Calculations: The (E)-imine configuration optimizes molecular geometry for planar interactions, as demonstrated in .
- Spectroscopic Characterization: IR spectra of related compounds confirm C=O (1700–1650 cm⁻¹) and C=N (1600–1550 cm⁻¹) stretches, consistent with the target compound’s functional groups .
Biological Activity
3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis and Structure
The synthesis of 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethylphenyl hydrazine with appropriate aldehydes. The resulting compound exhibits a pyrazole core with substituents that enhance its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including our compound of interest, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in various cancers. For instance, a study demonstrated that certain pyrazole derivatives effectively inhibited tumor cell proliferation in vitro and in vivo models .
Anti-inflammatory Effects
The anti-inflammatory potential of 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been assessed through various assays. These compounds have been reported to reduce inflammatory markers in cell lines and animal models, suggesting their utility in treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly influence their pharmacological profiles. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 4-Ethyl group | Enhances lipophilicity and potency |
| Hydroxy group at position 2 | Increases hydrogen bonding potential, enhancing solubility and bioavailability |
| Variations in phenyl rings | Alteration of electronic properties affecting receptor binding |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of several pyrazole derivatives, including our compound, against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory action of 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide in a carrageenan-induced paw edema model in rats. The compound demonstrated a marked reduction in edema compared to control groups .
- Antimicrobial Screening : A comprehensive antimicrobial assay was conducted using disk diffusion methods against multiple bacterial strains. The compound exhibited notable zones of inhibition, particularly against E. coli and S. aureus, suggesting its potential as an antibacterial agent .
Q & A
Q. Computational Validation :
- Density Functional Theory (DFT) : Predicts electron density distribution and reactive sites (e.g., Fukui indices for nucleophilic attack) .
- Molecular Docking : Simulates binding poses with targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .
What strategies optimize reaction yields under varying conditions?
Advanced Research Focus
Key variables include:
- Temperature : Hydrazone formation favors 60–80°C; higher temperatures risk decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate condensation; base catalysts (K₂CO₃) enhance nucleophilic substitution .
- Workup : Acidic quenching (pH 2–3) precipitates crude product for higher recovery .
How to resolve inconsistencies in biological activity data for similar derivatives?
Data Contradiction Analysis
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) .
- Structural Analogues : Compare substituent effects (e.g., methoxy vs. ethoxy groups alter π-π stacking) .
- Solubility Differences : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
Best practices for crystallographic refinement using SHELXL?
Q. Advanced Research Focus
- Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors .
- Constraints : Apply ISOR/DFIX for disordered regions (e.g., ethylphenyl rotation) .
- Validation : Check R-factor (<5%), and use PLATON for twinning analysis .
Key functional groups and their reactivity?
Q. Basic Research Focus
- Pyrazole NH : Participates in hydrogen bonding; deprotonates under basic conditions .
- Hydrazone (C=N) : Undergoes nucleophilic addition (e.g., Grignard reagents) .
- Hydroxyphenyl (OH) : Forms coordination complexes with metal ions (e.g., Cu²⁺) .
Molecular docking studies for target interaction elucidation
Q. Advanced Research Focus
- Target Preparation : Remove water molecules and add hydrogens using UCSF Chimera .
- Grid Box : Center on active site (e.g., ATP-binding pocket for kinases) with 20 ų dimensions .
- Scoring : Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
Addressing solubility/stability discrepancies in solvents
Q. Data Contradiction Analysis
- Solvent Screening : Test DMSO, ethanol, and PBS (pH 7.4) for stability via HPLC .
- Degradation Products : Identify via LC-MS; avoid protic solvents if hydrolysis occurs .
Challenges in synthesizing stereoisomers
Q. Advanced Research Focus
- Stereocontrol : Use chiral catalysts (e.g., L-proline) for asymmetric hydrazone formation .
- Separation : Chiral HPLC or crystallization with diastereomeric salts resolves enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
